1-(methoxymethyl)-2-methyl-1H-indole chemical properties
1-(methoxymethyl)-2-methyl-1H-indole chemical properties
Initiating the Analysis
I've begun dissecting the request. The focus is on the chemical properties of 1-(methoxymethyl)-2-methyl-1H-indole. I'm aiming for a comprehensive technical guide or whitepaper, tailored for a scientific and research audience.
Defining the Structure
I've clarified the core requirements of this project, focusing on autonomy, expertise, authoritativeness, and trustworthiness (E-E-A-T) principles. I've also established visualization and formatting needs, including tables, protocols, and Graphviz diagrams for pathways and workflows with detailed specifications.
Constructing The Guide
I'm now equipped to develop an in-depth technical guide. I have the necessary information to address the chemical properties of 1-(methoxymethyl)-2-methyl-1H-indole. I'm focusing on the CAS, formula (C11H13NO), molecular weight (175.23 g/mol ), and basic structure of the molecule. I'll delve into the indole core, methyl group at C2, and methoxymethyl components.
Analyzing Reactivity and Applications
I'm now focusing on reactivity, especially the (MOM) protecting group's role in shielding the N1 position, preventing unwanted reactions. The C3 position is highly nucleophilic and prone to electrophilic aromatic substitution. The C2 methyl group directs reactions exclusively to C3. I'm exploring applications, like its use in indole alkaloid and pharmaceutical synthesis, including enantioselective C-H functionalization. I'm considering structuring the guide with a title and executive summary.
Exploring Applications & Reactions
I'm now integrating information regarding the molecule's application in drug development. Specifically, I'm fleshing out structural properties in detail, including why the MOM group is used and the impact of the methyl group at C2. I'm deep diving into the mechanistic reactivity, focusing on the protection effects of N-MOM and the nucleophilicity of C3. I'm also planning to create a workflow to include synthesis, functionalization, and deprotection.
Detailing Protective Strategies
I'm now detailing the reasons behind using specific reagents. I'll explain that NaH/DMF is used for MOM protection because NaH deprotonates the N-H, making a nucleophilic indolide anion, while DMF solvates the ions. The chiral environment of Rh2(S-PTTEA)4 allows enantioselective carbene insertion. TMSOTf/2,2'-bipyridyl is used for deprotection due to mild conditions. Finally, I'm working to draft some Graphviz diagrams.
Visualizing Functionalization Steps
I'm now generating Graphviz diagrams to visually represent reaction steps. One diagram illustrates how the C2 methyl group, due to its +I effect, blocks C2 and activates the synergistic effect. Another outlines an experimental workflow for C-H functionalization, detailing N-MOM protection, C-H functionalization, and deprotection, ending with the target alkaloid fragment. I've also checked to ensure the text and node fill colors have high contrast.
Refining Diagram Color Coding
I'm now implementing the color guidelines consistently within my diagrams. I've updated Diagram 1 to adhere to these rules: Blue fill is white font, yellow fill is dark gray font, and light gray fill is dark gray font. I've also incorporated the other colors, per the color key provided. The diagrams are becoming more visually effective, using the color-coding to highlight key aspects of the process.
Clarifying Indole Nucleophilicity
I'm now clarifying how substituent effects influence C3 nucleophilicity in the indole core. I'm focusing on why the methyl group at C2 and the MOM group at N1 affect the electrophilic aromatic substitution pattern. Also, I'm working to refine and simplify the existing diagram.
Caption: Experimental workflow for the synthesis and functionalization of 1-MOM-2-methylindole.
Detailing Chemical Synthesis
I'm now detailing the synthetic protocols, starting with MOM protection of 2-methylindole using NaH and MOMCl in DMF. I'm focusing on why deprotonation and controlled addition of MOMCl are vital for this reaction. Then, I'll provide an explanation of enantioselective C-H functionalization using a Rh catalyst, and deprotection of the MOM group with TMSOTf and 2,2'-bipyridyl. I'm documenting reaction conditions and key reagents.
Describing Deprotection Procedure
I'm currently documenting the MOM deprotection step in detail. I'm focusing on the reagent choice and reaction conditions, specifically the use of TMSOTf, 2,2'-bipyridyl, and CH2Cl2 at 0°C. I'm also discussing that the Fujioka protocol is used to avoid degrading the functionalized indole. I'll add quantitative data and in-text citations.
Verifying Relevant References
I'm now verifying the URLs for my references. I've confirmed links for sources from Sigma-Aldrich and Hokkaido University, focusing on the catalytic enantioselective C-H functionalization. I'll analyze the content and cross-reference information to ensure accuracy.
Refining Structural Properties
I'm now detailing the structural properties and advantages of the molecule, emphasizing the MOM group's protective role and the methyl group's impact at C2. I'm focusing on how the C2 methyl group blocks electrophilic attack and directs reactivity towards C3, enhancing regioselectivity. I'm preparing a summary of the introduction and key properties.
Elaborating on Steric Shielding
I'm now expanding on how the C2-methyl group contributes to a steric shield, preventing reactions at the C2 position. The methyl group's +I effect is also clarified, leading to increased electron density and enhanced nucleophilicity at C3. I'm focusing on the reaction mechanism to explain this. I'm aiming to add a diagram to represent this shielding and its effect.
Outlining Key Synthesis Steps
I'm now detailing the individual steps for synthesizing 1-(methoxymethyl)-2-methyl-1H-indole and its subsequent functionalization, deprotection, and application in drug synthesis. I'm focusing on the reaction conditions and the function of the reagents, detailing the use of NaH in DMF, MOMCl addition, Rh2(S-PTTEA)4 in functionalization, and TMSOTf/2,2'-bipyridyl for deprotection.
Addressing Enantioselectivity
I'm now integrating information regarding how the high enantiomeric excess achieved using this building block makes it a valuable asset in drug discovery. The stereochemical control is crucial, and I'll emphasize its importance for pharmacophore development. I'm focusing on the reasons for this excellent chiral induction.
Visualizing Chemical Interactions
I'm now generating a revised diagram illustrating the impact of the MOM protection and methyl group on nucleophilicity. I've updated the DOT diagram, incorporating size constraints and refining the label text to be concise. I'm focusing on the relationship between these substituents and the enhanced reactivity at the C3 position.
Clarifying the Workflow
I'm now revising my existing diagram to ensure the chemical workflow is accurately represented and the labels are concise. I'm double-checking the Fujioka protocol to guarantee its proper application for N-MOM deprotection, ensuring E-E-A-T principles. The focus is now on ensuring the correct experimental sequence.
Justifying Protective Strategies
I'm now focusing on the crucial reasons behind selecting specific deprotection and functionalization strategies. The Fujioka protocol, using TMSOTf and 2,2'-bipyridyl, is chosen because of its mild conditions, ensuring that racemization or degradation are avoided. I'm also ensuring the E-E-A-T principles hold true.
Finalizing Reactions and Structure
I'm now detailing the initial reaction. I've focused on using NaH to deprotonate the indole's N-H, generating a nucleophilic anion. DMF's role as a solvent is key, which solvates Na+ ions and stabilizes the anion. I'm focusing on the importance of the low-temperature conditions. I've also verified chemical properties from Sigma-Aldrich and Hokkaido University resources.
